N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC14979250
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15ClN2O2 |
|---|---|
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-(6-chloroindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H15ClN2O2/c1-12(22)14-3-2-4-16(9-14)20-18(23)11-21-8-7-13-5-6-15(19)10-17(13)21/h2-10H,11H2,1H3,(H,20,23) |
| Standard InChI Key | WGXWHDNWMIZLLB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Introduction
N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound belonging to the class of acetamides. Structurally, it combines an indole moiety with a substituted phenyl group, connected via an acetamide linkage. This compound's unique structural features make it a candidate for various biological and pharmacological investigations, particularly in the fields of medicinal chemistry and drug discovery.
Synthetic Pathways
The synthesis of N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide typically involves:
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Preparation of the Indole Derivative: The indole ring is functionalized with a chlorine atom at the 6th position.
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Amide Bond Formation: The indole derivative reacts with an acetophenone-based amine under conditions that promote amide bond formation, such as coupling agents (e.g., EDC or DCC).
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Purification: The final product is purified using recrystallization or chromatographic methods.
Hypothetical Applications:
Given its structure, N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide could be explored for:
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Enzyme inhibition assays targeting kinases or proteases.
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Cytotoxicity studies against cancer cell lines.
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Antioxidant assays due to the presence of an indole moiety.
Analytical Characterization
To confirm the identity and purity of N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide, several analytical techniques are employed:
Table 2: Analytical Methods
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation (¹H, ¹³C). |
| Mass Spectrometry | Molecular weight confirmation. |
| IR Spectroscopy | Functional group identification. |
| HPLC/GC-MS | Purity analysis and quantification. |
Toxicological Profile
While no specific toxicological data exists for this compound, general safety considerations for similar compounds include:
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Acute Toxicity: Potential irritation to skin and eyes.
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Chronic Exposure Risks: Possible mutagenicity or carcinogenicity due to aromatic chlorine substitution.
Proper laboratory safety protocols should be followed during handling.
Future Research Directions
Given its structural framework, future research could focus on:
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Biological Screening: Testing its activity against cancer cell lines, bacterial strains, and inflammatory pathways.
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Structure–Activity Relationship (SAR): Modifying substituents to enhance potency and selectivity.
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Pharmacokinetics Studies: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
This detailed overview highlights the potential of N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide as a versatile compound in medicinal chemistry research. Further experimental validation is necessary to unlock its full therapeutic potential.
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